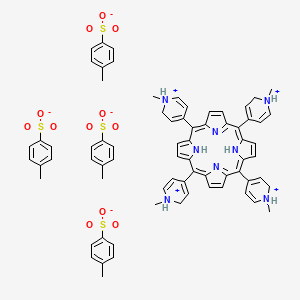![molecular formula C10H5N3O3 B11824816 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Investigated for its antibacterial properties and potential use in combating infectious diseases.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interfere with bacterial cell processes, leading to its antibacterial activity .
Comparación Con Compuestos Similares
4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Hydroxycinnoline: Shares a similar core structure but lacks the dioxolo group.
3-Cyanocinnoline: Similar in having a nitrile group but differs in other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-3-7-10(14)5-1-8-9(16-4-15-8)2-6(5)12-13-7/h1-2H,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUWVFLGUJTSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)


![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
